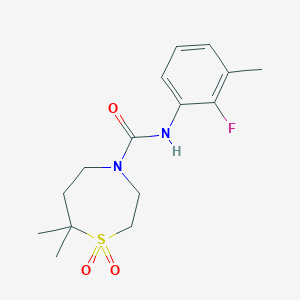![molecular formula C16H19ClN2O2S B7680133 N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7680133.png)
N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound has been extensively studied for its anti-tumor properties and is currently in the clinical trial phase for the treatment of B-cell malignancies.
Mécanisme D'action
TAK-659 works by binding to the active site of BTK and inhibiting its activity. BTK is a key signaling molecule that plays a critical role in the growth and survival of cancer cells. By inhibiting the activity of BTK, TAK-659 prevents the activation of downstream signaling pathways that are required for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been found to be well-tolerated in preclinical studies and has shown minimal toxicity in animal models. It has been found to be effective in inhibiting the growth of cancer cells both in vitro and in vivo. TAK-659 has also been found to be effective in combination with other anti-cancer drugs, such as rituximab and venetoclax.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and has high potency and selectivity for BTK. TAK-659 has also been found to be effective in inhibiting the growth of cancer cells both in vitro and in vivo. However, one of the limitations of TAK-659 is that it has a relatively short half-life, which may limit its effectiveness in clinical settings.
Orientations Futures
There are several future directions for the development of TAK-659. One potential direction is to optimize the synthesis process to improve the yield and purity of the compound. Another direction is to explore the use of TAK-659 in combination with other anti-cancer drugs to improve its effectiveness. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials and to identify potential biomarkers that can be used to predict patient response to the drug.
Méthodes De Synthèse
The synthesis of TAK-659 is a multi-step process that involves the reaction of several reagents under controlled conditions. The synthesis starts with the reaction of 3-chloro-4-methylbenzaldehyde with methylamine to form the intermediate, 3-chloro-4-methylbenzylamine. This intermediate is then reacted with 4-aminobenzyl alcohol to form the final product, TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its anti-tumor properties and has shown promising results in preclinical studies. It has been found to be effective in inhibiting the growth of various types of cancer cells, including B-cell lymphomas and leukemias. TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key signaling molecule involved in the growth and survival of cancer cells.
Propriétés
IUPAC Name |
N-[[4-[(3-chloro-4-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-12-3-4-14(9-16(12)17)10-18-15-7-5-13(6-8-15)11-19-22(2,20)21/h3-9,18-19H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTAKIIIANJAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2=CC=C(C=C2)CNS(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[1-(2-methoxyphenyl)-5-methylpyrazol-4-yl]methanone](/img/structure/B7680063.png)


![2-[(4-Ethylphenyl)methyl]pyridazin-3-one](/img/structure/B7680073.png)


![3-[(2-Ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-methyl-4-(2-thiophen-2-ylethyl)-1,2,4-triazole](/img/structure/B7680091.png)
![1-Ethyl-5-[[1-(4-methoxy-2-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-triazole](/img/structure/B7680100.png)
![N-methyl-N-propan-2-yl-1-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B7680103.png)
![5-Bromo-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B7680105.png)
![N-[(3-chloro-4-methylphenyl)methyl]-1-(3-methyl-4-methylsulfonylphenyl)methanamine](/img/structure/B7680106.png)

![N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline](/img/structure/B7680126.png)